7Z,9-Decadienyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

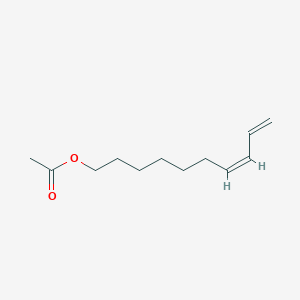

7Z,9-Decadienyl acetate is a chemical compound with the molecular formula C12H20O2. It is a carboxylic ester and is known for its role as a sex pheromone component in various insect species. This compound is particularly significant in the field of chemical ecology due to its involvement in the mating behaviors of insects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7Z,9-Decadienyl acetate can be achieved through a two-step process The first step involves the desaturation of tetradecanoic acid to produce (Z)-11-tetradecenoic acidThe final step involves reduction and acetylation to form this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of efficient synthetic routes that ensure high yields and selectivity. One such method involves the use of iron catalysts in tetrahydrofuran (THF) as a solvent, achieving excellent yields and selectivity greater than 70% .

Chemical Reactions Analysis

Types of Reactions

7Z,9-Decadienyl acetate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.

Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include peracids or hydrogen peroxide under mild conditions.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions include epoxides, saturated hydrocarbons, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7Z,9-Decadienyl acetate has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying esterification and desaturation reactions.

Biology: Plays a crucial role in the study of insect pheromones and mating behaviors.

Industry: Used in the formulation of pheromone traps for pest management in agriculture

Mechanism of Action

The mechanism of action of 7Z,9-Decadienyl acetate involves its interaction with specific olfactory receptors in insects. These receptors are part of the olfactory system and are responsible for detecting pheromone signals. Upon binding to these receptors, the compound triggers a series of molecular events that lead to behavioral responses such as attraction or mating .

Comparison with Similar Compounds

Similar Compounds

(E,Z)-7,9-Dodecadienyl acetate: Another sex pheromone component with similar structure and function.

(Z,Z)-7,9-Dodecadienyl acetate: Used as a male attractant for various insect species.

Uniqueness

7Z,9-Decadienyl acetate is unique due to its specific double bond configuration and its role in the mating behavior of certain insect species. Its synthesis and application in pheromone-based pest control highlight its importance in both scientific research and practical applications .

Properties

Molecular Formula |

C12H20O2 |

|---|---|

Molecular Weight |

196.29 g/mol |

IUPAC Name |

[(7Z)-deca-7,9-dienyl] acetate |

InChI |

InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h3-5H,1,6-11H2,2H3/b5-4- |

InChI Key |

WZPZAOAOPMQYAH-PLNGDYQASA-N |

Isomeric SMILES |

CC(=O)OCCCCCC/C=C\C=C |

Canonical SMILES |

CC(=O)OCCCCCCC=CC=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-chloro-1H-pyrazole-3-carboxylic acid](/img/structure/B12942473.png)

![Benzenesulfonamide, N-[2-(4-methoxyphenyl)-4-quinazolinyl]-4-methyl-](/img/structure/B12942477.png)

![N-[(Benzyloxy)carbonyl]-L-Isoleucyl-L-Leucine](/img/structure/B12942513.png)

![N-(spiro[3.4]octan-2-ylmethyl)propan-2-amine](/img/structure/B12942518.png)

![Acetamide, N-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]methyl]-](/img/structure/B12942547.png)

![12-hydroxy-1,10-bis(2,3,4,5,6-pentafluorophenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12942555.png)